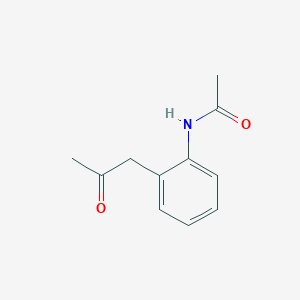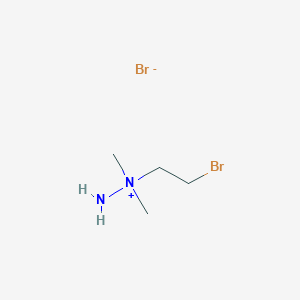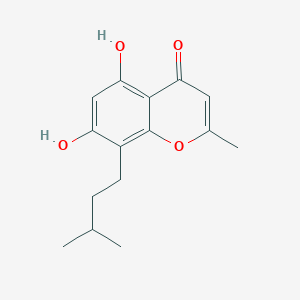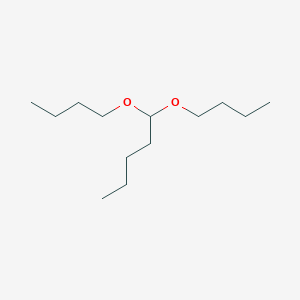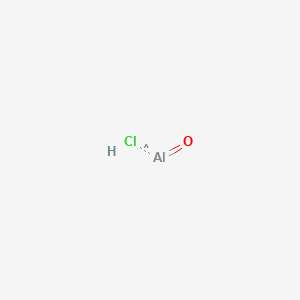
Aluminum chloride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum chloride oxide, also known as aluminum oxychloride, is an inorganic compound with the chemical formula AlClO. It typically appears as a colorless crystalline solid or white powder and is soluble in water and some organic solvents. This compound is widely used in various industrial and chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum chloride oxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with aluminum oxide at high temperatures. Another method includes the reaction of aluminum chloride with oxygen or air. The reaction conditions typically involve temperatures ranging from 400°C to 1000°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of aluminum oxide. This process involves the reaction of aluminum oxide with chlorine gas in the presence of a reducing agent, such as carbon, at elevated temperatures. The resulting this compound is then purified and collected.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum chloride oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and chlorine gas.
Reduction: Can be reduced by hydrogen to form aluminum chloride and water.
Substitution: Reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and high temperatures (above 500°C).
Reduction: Involves hydrogen gas and temperatures around 300°C to 500°C.
Substitution: Occurs readily at room temperature in the presence of water.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and chlorine gas (Cl2).
Reduction: Aluminum chloride (AlCl3) and water (H2O).
Substitution: Aluminum hydroxide (Al(OH)3) and hydrochloric acid (HCl).
Applications De Recherche Scientifique
Aluminum chloride oxide has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals and as an antiperspirant in topical applications.
Industry: Applied in the production of rubber, fragrances, and pesticides. It also serves as a dehydrating agent and desiccant due to its strong hygroscopic properties.
Mécanisme D'action
The mechanism by which aluminum chloride oxide exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can interact with mucopolysaccharides and epithelial cells, leading to the formation of plugs that block sweat ducts, thereby reducing perspiration.
Comparaison Avec Des Composés Similaires
Aluminum chloride (AlCl3): A common Lewis acid used in organic synthesis.
Aluminum oxide (Al2O3): An amphoteric oxide with applications in catalysis and materials science.
Aluminum hydroxide (Al(OH)3): Used as an antacid and in water purification.
Uniqueness: Aluminum chloride oxide is unique due to its dual properties of aluminum chloride and aluminum oxide. It combines the reactivity of aluminum chloride with the stability of aluminum oxide, making it a versatile compound in various applications. Its ability to act as both a Lewis acid and a dehydrating agent further enhances its utility in chemical and industrial processes.
Propriétés
Numéro CAS |
13596-11-7 |
|---|---|
Formule moléculaire |
AlClO |
Poids moléculaire |
78.43 g/mol |
Nom IUPAC |
aluminum;oxygen(2-);chloride |
InChI |
InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1 |
Clé InChI |
GCSPEDBBNOCYOD-UHFFFAOYSA-M |
SMILES |
O=[Al].Cl |
SMILES canonique |
[O-2].[Al+3].[Cl-] |
| 13596-11-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







